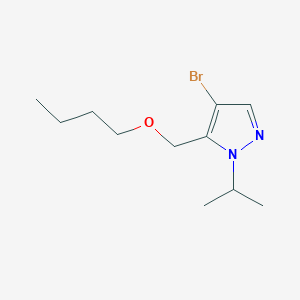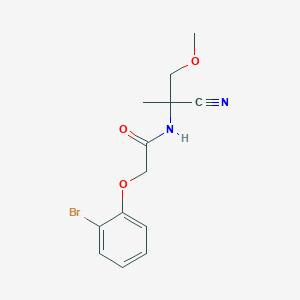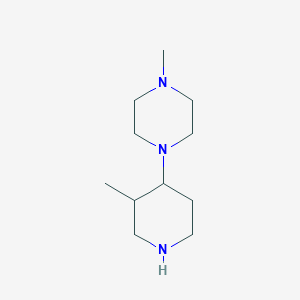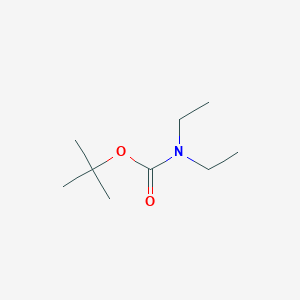
tert-Butyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N,N-diethylcarbamate” is a compound with the linear formula C9H19NO2 . It has been used in palladium-catalyzed synthesis .
Synthesis Analysis
The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The molecular structure of “tert-Butyl carbamate” is represented by the formula C5H11NO2 .Chemical Reactions Analysis
The thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been investigated . The reaction likely proceeds via an enol intermediate .Physical And Chemical Properties Analysis
“tert-Butyl diethylcarbamate” has a molecular weight of 173.253, a density of 0.9±0.1 g/cm3, and a boiling point of 206.3±7.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Kinetics and Reaction Dynamics
- Gas-phase Elimination Kinetics : The elimination kinetics of tert-butyl N,N-diethylcarbamate, among other carbamates, were studied, showing that the branching of alkyl groups significantly affects the reaction rates. This study is critical in understanding the behavior of tert-butyl diethylcarbamate under various temperature and pressure conditions, which is essential for its application in different chemical processes (Herize et al., 1999).
Organic Synthesis and Chemical Transformations
- Metalation and Alkylation : Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrated their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This finding is significant for the development of new synthetic routes in organic chemistry, utilizing tert-butyl diethylcarbamate as a key intermediate (Sieburth et al., 1996).
- Organic Letters Study : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones. This discovery provides a pathway for their use as building blocks in organic synthesis, indicating the potential of tert-butyl diethylcarbamate in complex organic compound formation (Guinchard et al., 2005).
Pharmacological and Biochemical Applications
- Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl diethylcarbamate derivatives was explored, showing high enantioselectivity. This property is particularly useful in synthesizing chiral compounds, a crucial aspect in the development of pharmaceuticals and agrochemicals (Piovan et al., 2011).
Material Science and Nanotechnology
- Nanofiber Construction : Research on benzothizole modified tert-butyl carbazole derivatives revealed that tert-butyl moieties play a critical role in gel formation, leading to the creation of strong blue emissive nanofibers. These nanofibers show potential as fluorescent sensory materials for detecting various acid vapors, demonstrating the application of tert-butyl diethylcarbamate in nanotechnology and material science (Sun et al., 2015).
Wirkmechanismus
Target of Action
It is known that carbamates, a class of compounds to which tert-butyl diethylcarbamate belongs, often interact with enzymes and receptors in the body, altering their function .
Mode of Action
Carbamates typically work by binding to their target enzymes or receptors, thereby modifying their activity . The specific interaction between tert-Butyl diethylcarbamate and its targets, as well as the resulting changes, would need further investigation.
Biochemical Pathways
Carbamates, in general, can influence a variety of biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how tert-Butyl diethylcarbamate interacts with its targets and exerts its effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMZOKWXOTXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



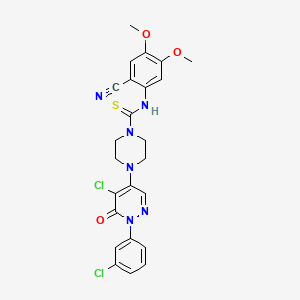
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
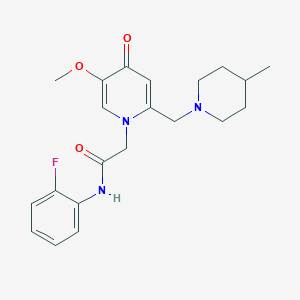
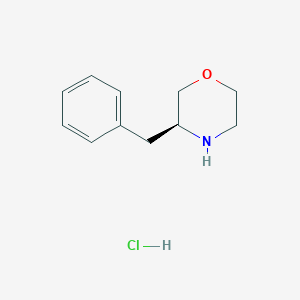
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)
